![molecular formula C6H9ClO2 B1346282 5-Chloro-5-hexenoic acid CAS No. 731773-27-6](/img/structure/B1346282.png)
5-Chloro-5-hexenoic acid
Overview
Description
5-Chloro-5-hexenoic acid is a chemical compound with the molecular formula C6H9ClO2 . It has an average mass of 148.587 Da and a monoisotopic mass of 148.029114 Da . The compound is also known by other names such as 5-Chlor-5-hexensäure (German), 5-Chloro-hex-5-enoic acid, and Acide 5-chloro-5-hexénoïque (French) .
Molecular Structure Analysis
The InChI code for 5-Chloro-5-hexenoic acid is 1S/C6H9ClO2/c1-5(7)3-2-4-6(8)9/h1-4H2,(H,8,9) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
5-Chloro-5-hexenoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 247.2±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 53.3±6.0 kJ/mol, and it has a flash point of 103.3±22.6 °C . The compound has a molar refractivity of 35.8±0.3 cm3, and its molar volume is 128.5±3.0 cm3 .Scientific Research Applications
Chlorogenic Acid: A Pharmacological Review
Chlorogenic Acid (CGA), a phenolic acid compound, is known for its diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. CGA has been found in green coffee extracts and tea and is considered an important dietary polyphenol. It plays significant roles in modulating lipid metabolism and glucose, offering potential treatment for disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review by Naveed et al. (2018) suggests that CGA could serve as a natural safeguard food additive, replacing synthetic antibiotics and reducing medicinal costs (Naveed et al., 2018).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
It has been isolated from the fruit bodies of an unknown member of amanita belonging to the section roanokenses, subsection solitariae
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Result of Action
The molecular and cellular effects of 5-Chloro-5-hexenoic acid’s action are currently unknown due to the lack of research on this compound .
properties
IUPAC Name |
5-chlorohex-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-5(7)3-2-4-6(8)9/h1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYQMXKLFUIDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641248 | |
Record name | 5-Chlorohex-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
731773-27-6 | |
Record name | 5-Chlorohex-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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